molecular formula C24H26N2O6 B14433420 Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo- CAS No. 80357-46-6

Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo-

Cat. No.: B14433420
CAS No.: 80357-46-6
M. Wt: 438.5 g/mol
InChI Key: AWRIZEHFKOYTEE-UHFFFAOYSA-N
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Description

Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo- is a complex organic compound that belongs to the class of nicotinamides. Nicotinamides are derivatives of nicotinic acid and are known for their diverse biological activities. This compound is characterized by its unique structure, which includes multiple methoxy groups and a dihydro-nicotinamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo- typically involves multi-step organic reactions. The starting materials often include nicotinamide derivatives and methoxy-substituted aromatic compounds. Common synthetic routes may involve:

    Condensation Reactions: Combining nicotinamide with methoxy-substituted benzaldehydes under acidic or basic conditions.

    Reduction Reactions: Reducing intermediate compounds to achieve the dihydro form.

    Oxidation Reactions: Oxidizing specific functional groups to achieve the desired structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert it to more reduced forms.

    Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce fully reduced nicotinamide derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo- involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler derivative with well-known biological activities.

    1,4-Dihydro-Nicotinamide: Lacks the methoxy groups and has different chemical properties.

    2,5-Dimethoxybenzaldehyde: A precursor in the synthesis of the compound.

Uniqueness

Nicotinamide, 1,4-dihydro-N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxo- is unique due to its complex structure, which imparts distinct chemical and biological properties

Properties

CAS No.

80357-46-6

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

N,1-bis(2,5-dimethoxyphenyl)-2,6-dimethyl-4-oxopyridine-3-carboxamide

InChI

InChI=1S/C24H26N2O6/c1-14-11-20(27)23(24(28)25-18-12-16(29-3)7-9-21(18)31-5)15(2)26(14)19-13-17(30-4)8-10-22(19)32-6/h7-13H,1-6H3,(H,25,28)

InChI Key

AWRIZEHFKOYTEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=C(N1C2=C(C=CC(=C2)OC)OC)C)C(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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